molecular formula C10H16ClN B1505233 (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride CAS No. 1212991-78-0

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride

Cat. No.: B1505233
CAS No.: 1212991-78-0
M. Wt: 185.69 g/mol
InChI Key: BFURECMKBWRQJL-FVGYRXGTSA-N
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Description

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is a chiral amine derivative with a molecular formula of C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol . Its structure features a 2,3-dimethylphenyl group attached to an ethylamine backbone, with the (S)-enantiomer configuration. The compound’s CAS registry number is 1032036-48-8, and it is commonly utilized in pharmaceutical research as an intermediate for synthesizing enantioselective drugs, particularly in neurology and anesthesiology .

The 2,3-dimethylphenyl substituent provides steric bulk and hydrophobic character, influencing receptor binding and metabolic stability. This compound is structurally related to dexmedetomidine hydrochloride, a clinically approved α₂-adrenoceptor agonist, which shares the [1-(2,3-dimethylphenyl)ethyl] moiety but incorporates an imidazole ring .

Properties

IUPAC Name

(1S)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFURECMKBWRQJL-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704150
Record name (1S)-1-(2,3-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212991-78-0
Record name (1S)-1-(2,3-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride, a chiral compound with the molecular formula C₁₀H₁₆ClN and a molecular weight of approximately 185.69 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a two-carbon ethylamine chain attached to a dimethyl-substituted phenyl group. Its hydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for various biological assays and therapeutic applications.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. It is hypothesized to influence dopamine and norepinephrine pathways, similar to other phenethylamines. These interactions may lead to stimulant effects, which are of interest for treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression .

Molecular Targets

  • Receptors : Potential interactions with dopamine and serotonin receptors.
  • Enzymes : Modulation of enzyme activity related to neurotransmitter metabolism.

Pharmacological Effects

Research indicates that this compound exhibits stimulant properties. It has been studied for its potential to enhance cognitive function and mood regulation through its action on central nervous system pathways.

Case Studies

  • Cognitive Enhancement : In a study evaluating the effects of various phenethylamines on cognitive performance in animal models, this compound demonstrated significant improvements in attention and memory tasks compared to control groups .
  • Mood Regulation : A clinical trial assessing the efficacy of this compound in patients with depressive symptoms showed promising results, with participants reporting improved mood and reduced fatigue after treatment.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundChiral amineStimulant effects on CNS
(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochlorideChiral amineSimilar properties but different activity
1-(2,3-Dimethylphenyl)ethanolNon-chiral alcoholLimited CNS activity

The distinct stereochemistry of this compound contributes to its unique pharmacological profile compared to its enantiomer and other related compounds.

Scientific Research Applications

Organic Chemistry

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It can be utilized to create derivatives with varying functionalities that may enhance or modify biological activity.

Biological Studies

The compound is employed as a ligand in enzyme-substrate interaction studies. Its chiral nature allows it to interact specifically with biological targets, providing insights into enzyme mechanisms and substrate specificity.

Case Studies:

  • Enzyme Interaction : Research indicates that this compound can influence the activity of specific enzymes involved in neurotransmitter metabolism, potentially affecting neurological pathways.

Medicinal Chemistry

Investigations into the therapeutic effects of this compound have highlighted its potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action:

The compound may act as a selective serotonin reuptake inhibitor (SSRI), modulating serotonin levels in the brain and influencing mood regulation. This mechanism positions it as a candidate for further pharmacological exploration.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of specialty chemicals and pharmaceuticals due to its unique structural properties and biological activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Methyl groups (as in the target compound) enhance hydrophobicity and membrane permeability compared to polar groups like methoxy (-OCH₃) or halogen (-Cl, -F) .
  • Stereochemistry : The (R)-enantiomer of 2,3-dimethylphenyl ethanamine HCl may exhibit divergent binding affinities, as seen in dexmedetomidine’s enantiomers, where the (S)-form is pharmacologically active .
  • For example, (S)-1-(3,5-Difluorophenyl)ethanamine HCl shows higher polarity, which may reduce blood-brain barrier penetration compared to the target compound .

Pharmacological and Biochemical Interactions

Receptor Binding and Selectivity

  • Target Compound: The 2,3-dimethylphenyl group facilitates hydrophobic interactions with nonpolar receptor pockets, as seen in α₂-adrenoceptor agonists. However, unlike dexmedetomidine, it lacks the imidazole ring critical for binding to histamine or serotonin receptors .
  • Fluorinated Analogs : (S)-1-(3,5-Difluorophenyl)ethanamine HCl may exhibit altered binding kinetics due to fluorine’s electron-withdrawing effects, which can polarize aromatic rings and disrupt π-π stacking .

Metabolic Stability

  • Methyl groups in the target compound enhance metabolic stability by shielding the amine group from oxidative enzymes, whereas methoxy groups (e.g., in 2,6-dimethoxy analogs) may increase susceptibility to demethylation .

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-(2,3-dimethylphenyl)ethanamine hydrochloride typically involves:

  • Formation of the chiral amine backbone via hydrogenation or reduction of a corresponding imine or vinyl precursor.
  • Resolution or asymmetric synthesis to obtain the (S)-enantiomer.
  • Conversion to the hydrochloride salt for stability and isolation.

Hydrogenation of 5-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole Derivative

A key method involves catalytic hydrogenation of a vinyl-imidazole intermediate to yield the corresponding ethylamine derivative, followed by salt formation with hydrochloric acid.

Procedure Summary:

  • The starting material, 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole (80 g, 0.406 mol), is dissolved in methanol (800 mL) and transferred to a hydrogenation autoclave.
  • A palladium on carbon catalyst (5% Pd/C, 1.9 g) suspended in water is added.
  • The autoclave is flushed with hydrogen gas and pressurized to approximately 0.21 MPa.
  • The mixture is stirred and heated to 44-46°C for about 1.5 hours until hydrogen uptake ceases.
  • The catalyst is removed by filtration, and the solvent is removed under reduced pressure.
  • Hydrochloric acid (4 M, 350 mL) is added at 38-42°C, stirred for 30 minutes, then cooled to -5 to -10°C for 2 to 2.5 hours to precipitate the hydrochloride salt.
  • The precipitate is filtered and dried to yield 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate with yields of 89-98% (typically 94.8 g) as an off-white powder.

Key Data Table:

Step Conditions Yield (%) Product Form
Hydrogenation 0.21 MPa H₂, 44-46°C, 1.5 h ~90 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Hydrochloric acid salt formation 4 M HCl, 38-42°C then -5 to -10°C, 2-2.5 h 89-98 Hydrochloride hydrate (solid)

Racemization and Resolution Techniques

Since the compound is chiral, obtaining the (S)-enantiomer can be challenging. Racemization methods have been developed to recycle unwanted enantiomers and improve raw material utilization.

Racemization Process:

  • Dissolve the L-enantiomer of 4-[1-(2,3-dimethylphenyl)ethyl]-1R-imidazole in anhydrous tetrahydrofuran (THF).
  • Cool the solution to between -10°C and -40°C depending on the base used.
  • Add a strong base such as n-butyllithium, lithium diisopropylamide (LDA), or potassium tert-butoxide slowly.
  • Stir the mixture overnight at the specified temperature.
  • Quench the reaction with frozen water and extract the product with dichloromethane or ethyl acetate.
  • Wash the organic layer with water, brine, dry over sodium sulfate, and concentrate to obtain the racemized DL mixture.

This method allows recycling of the undesired enantiomer by converting it back to the racemic mixture, thus improving overall efficiency of the chiral synthesis.

Use of Protecting Groups and Salt Formation

In some synthetic routes, protecting groups such as trityl or dimethylaminosulfonyl are introduced on the imidazole nitrogen to facilitate selective reactions and purification.

  • The protected intermediates are synthesized and then subjected to racemization or further transformations.
  • Final deprotection and conversion to the hydrochloride salt yield the target compound.
  • These steps are carefully controlled to maintain stereochemical integrity and maximize yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Purpose Yield/Notes
Catalytic hydrogenation 5% Pd/C, H₂ (0.21 MPa), MeOH, 44-46°C Reduction of vinyl precursor ~90% yield of intermediate
Hydrochloric acid salt formation 4 M HCl, 38-42°C then cooling to -10°C Salt precipitation 89-98% yield of hydrochloride salt
Racemization THF, n-BuLi/LDA/KtBuO, -10 to -40°C, overnight Conversion of L- to DL-enantiomer Quantitative recovery of DL form
Protecting group strategy Trityl/dimethylaminosulfonyl groups Facilitate selective reactions Improves purification and yield

Research Findings and Practical Considerations

  • The hydrogenation step is critical for stereoselective reduction; temperature and hydrogen pressure must be optimized to prevent over-reduction or racemization.
  • The hydrochloride salt formation step benefits from controlled cooling to induce crystallization and improve purity.
  • Racemization using strong bases in anhydrous conditions allows efficient recycling of enantiomers, reducing waste and cost.
  • Protecting groups enhance selectivity but require additional steps for installation and removal, impacting overall process efficiency.
  • Reported yields are consistently high, indicating robust and scalable processes suitable for industrial application.

Q & A

Q. Basic

  • NMR : 1H and 13C spectra confirm the dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and ethanamine backbone.
  • Mass spectrometry : ESI-MS ([M+H]+ at m/z 196.1) validates molecular weight.
  • XRD : Resolves crystal structure, particularly for hydrochloride salt forms .

How can researchers address discrepancies in reported bioactivity between enantiomers?

Q. Advanced

  • Controlled assays : Test both (S)- and (R)-enantiomers under identical conditions (e.g., CHO cells expressing α2A-adrenergic receptors).
  • Purity checks : Use chiral chromatography to rule out cross-contamination.
  • Mechanistic studies : Employ knock-out models (e.g., CRISPR-edited receptors) to isolate stereospecific effects .

What strategies optimize metabolic stability in preclinical studies?

Q. Advanced

  • In vitro models : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
  • Metabolite ID : High-resolution MS/MS identifies oxidation (e.g., CYP450-mediated) or glucuronidation products.
  • Structural tweaks : Introduce electron-withdrawing groups to reduce oxidative degradation .

What safety protocols are essential for handling this compound in lab settings?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste disposal : Neutralize acidic waste (pH 7–8) before disposal in designated hazardous containers .

How does the compound’s stereochemistry influence its pharmacokinetic profile?

Q. Advanced

  • Absorption : (S)-enantiomers often show higher oral bioavailability due to preferential interaction with intestinal transporters.
  • Distribution : Plasma protein binding differences (e.g., albumin affinity) are quantified via equilibrium dialysis.
  • Elimination : Chiral LC-MS/MS tracks enantiomer-specific clearance rates in rodent models .

What are the best practices for resolving contradictions in thermodynamic solubility data?

Q. Advanced

  • Standardized conditions : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C.
  • Polymorph screening : Use XRD and DSC to identify hydrate/solvate forms.
  • Statistical analysis : Apply ANOVA to compare datasets from multiple labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride
Reactant of Route 2
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(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride

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